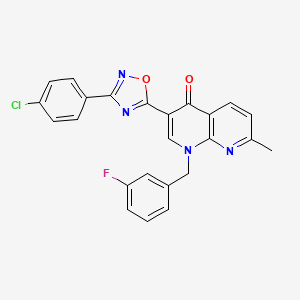

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2/c1-14-5-10-19-21(31)20(24-28-22(29-32-24)16-6-8-17(25)9-7-16)13-30(23(19)27-14)12-15-3-2-4-18(26)11-15/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUKWNLYOPGQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a 1,2,4-oxadiazole ring fused with naphthyridine and substituted with a chlorophenyl group and a fluorobenzyl moiety. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. The mechanism of action typically involves:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Targeting Nucleic Acids : It can interact with DNA and RNA, disrupting cellular processes necessary for cancer cell survival .

A study evaluating various oxadiazole derivatives found that structural modifications significantly enhance cytotoxicity against different cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, it exhibited moderate to strong inhibitory effects . The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, 1,3,4-oxadiazole derivatives have been reported to possess:

- Anti-inflammatory properties : They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Antioxidant activity : These compounds may scavenge free radicals, thus providing protective effects against oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study published in Nature Reviews Cancer, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activities. Among them, the compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of similar oxadiazole derivatives against multiple strains of bacteria. The results indicated that compounds with the chlorophenyl substitution had enhanced activity compared to their unsubstituted counterparts. This suggests that the presence of electron-withdrawing groups like chlorine plays a crucial role in enhancing biological activity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.